Bis(cyclopentadienyl)titanium dichloride

Description

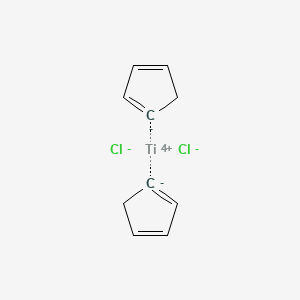

Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclopenta-1,3-diene;titanium(4+);dichloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5.2ClH.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGHDVYKBYUAFD-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Ti+4] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2Ti | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Titanocene dichloride appears as red to red-orange crystals. (NTP, 1992), Bright red or reddish-orange solid; [HSDB] Red or orange odorless crystalline solid; [MSDSonline] | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | Titanocene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7456 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Decomposes (NTP, 1992), Moderately sol in toluene, chloroform, alc, other hydroxylic solvents; sparingly sol in water, petroleum ether, benzene, ether, carbon disulfide, carbon tetrachloride | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.6 (NTP, 1992) - Denser than water; will sink, 1.60 | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Bright red acicular crystals from toluene, Reddish-orange crystalline solid | |

CAS No. |

1271-19-8 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Titanium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dichlorobis(η-cyclopentadienyl)titanium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.669 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

552 °F (NTP, 1992), 289 °C +/- 2 deg | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21115 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 14931618 | |

| Record name | TITANOCENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bis(cyclopentadienyl)titanium Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂ or Cp₂TiCl₂), is an organometallic compound that has garnered significant attention for its potential applications in catalysis and, notably, as an anti-cancer agent.[1] This bright red, crystalline solid was the first non-platinum complex to enter clinical trials as a chemotherapeutic agent, exhibiting a distinct mechanism of action compared to traditional platinum-based drugs.[1][2] This technical guide provides a comprehensive overview of the synthesis, characterization, and the molecular mechanism of action of titanocene dichloride, with a focus on its relevance to drug development.

Synthesis of this compound

The most prevalent and well-established method for synthesizing titanocene dichloride involves the reaction of sodium cyclopentadienide (B1229720) (NaC₅H₅) with titanium tetrachloride (TiCl₄) in an anhydrous solvent, typically tetrahydrofuran (B95107) (THF).[2] This method, originally reported by Wilkinson and Birmingham, remains widely used due to its reliability and good yields.[1][2] Alternative synthetic routes have also been developed, including the use of magnesium (anthracene magnesium method) and diethylamine.[3]

Experimental Protocol: Synthesis via Sodium Cyclopentadienide

This protocol details the synthesis of titanocene dichloride from sodium cyclopentadienide and titanium tetrachloride.[1][4]

Materials:

-

Sodium cyclopentadienide (NaC₅H₅)

-

Titanium tetrachloride (TiCl₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene (B28343)

-

Anhydrous Hexane

-

Schlenk flask and oven-dried glassware

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A Schlenk flask equipped with a magnetic stirrer, a dropping funnel, and a condenser is assembled under an inert atmosphere.

-

Reactant Addition: Sodium cyclopentadienide (2 equivalents) is suspended in anhydrous THF within the Schlenk flask and cooled in an ice bath. A solution of titanium tetrachloride (1 equivalent) in anhydrous THF is then slowly added to the stirred suspension through the dropping funnel over a period of 1-2 hours.[4]

-

Reaction: Upon completion of the addition, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 4-6 hours. A noticeable color change in the mixture indicates the progression of the reaction.[4]

-

Work-up: The solvent is removed under reduced pressure. The resulting solid residue is then extracted with hot toluene, and the hot solution is filtered to remove the sodium chloride byproduct.

-

Purification: The toluene filtrate is concentrated and subsequently cooled to induce crystallization. The bright red crystals of titanocene dichloride are collected by filtration, washed with a small amount of cold anhydrous hexane, and dried under vacuum.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization

A comprehensive characterization of this compound is crucial to confirm its identity, purity, and structural integrity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₀Cl₂Ti | [5] |

| Molecular Weight | 248.96 g/mol | [5] |

| Appearance | Bright red crystalline solid | [2] |

| Melting Point | 289 °C | [6] |

| Density | 1.60 g/cm³ | [6] |

| Solubility | Soluble in CH₂Cl₂, THF; slowly hydrolyzes in water | [6] |

Spectroscopic and Structural Data

| Characterization Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ 6.54 ppm (s, 10H) | [7] |

| ¹³C NMR (CDCl₃) | δ 118.4 ppm | [7] |

| Mass Spectrometry (EI) | [Cp₂TiCl]⁺ (m/z 213), [Cp₂Ti(OH)]⁺ (m/z 195) | [8] |

| X-ray Crystallography | Ti-Cl bond length: 2.37 Å | [2] |

| Cl-Ti-Cl bond angle: 95° | [2] | |

| Crystal System: Triclinic | [2] | |

| Elemental Analysis | %Ti: 19.23, %Cl: 28.48, %C: 48.23, %H: 4.05 | [9] |

Mechanism of Action in Drug Development

The anticancer activity of titanocene dichloride is attributed to its unique mechanism of action, which differs from that of cisplatin. A key aspect of its biological activity is its interaction with the iron-transport protein transferrin.[10]

Cellular Uptake via Transferrin Receptor

Cancer cells often overexpress transferrin receptors to meet their high demand for iron.[11] Titanocene dichloride is believed to exploit this by binding to serum transferrin, which then acts as a "Trojan horse" to deliver the titanium compound into cancer cells via receptor-mediated endocytosis.[10][11] Once inside the cell, the acidic environment of the endosome facilitates the release of the active titanium species.[10][12]

Induction of Apoptosis

Upon entering the cell, titanocene dichloride and its derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13][14] This process involves DNA damage, which triggers a cellular response leading to cell death.[14] Studies have demonstrated that titanocene compounds can induce apoptosis through both caspase-dependent and caspase-independent pathways.[13][15] The induction of apoptosis is often preceded by cell cycle arrest.[15]

Signaling Pathway for Anticancer Activity

Caption: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion

This compound stands as a pioneering organometallic compound in the field of medicinal chemistry. Its straightforward synthesis and unique mechanism of anticancer activity, centered around transferrin-mediated cellular uptake and the induction of apoptosis, continue to make it a subject of intense research. This technical guide provides a foundational understanding of its synthesis, characterization, and biological action, serving as a valuable resource for researchers and professionals in drug development aiming to explore and expand upon the therapeutic potential of titanocene-based compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 3. Preparation of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. lookchem.com [lookchem.com]

- 6. Titanocene_dichloride [chemeurope.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nichia.co.jp [nichia.co.jp]

- 10. Ti(IV) uptake and release by human serum transferrin and recognition of Ti(IV)-transferrin by cancer cells: understanding the mechanism of action of the anticancer drug titanocene dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fjrehmann.de [fjrehmann.de]

- 14. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted titanocenes induce caspase-dependent apoptosis in human epidermoid carcinoma cells in vitro and exhibit antitumour activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Bonding of Titanocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanocene (B72419) dichloride, (η⁵-C₅H₅)₂TiCl₂, is an organometallic compound that has attracted significant scientific interest, primarily for its pioneering role as a non-platinum-based anticancer agent to enter clinical trials.[1][2] Its unique molecular architecture and bonding characteristics are fundamental to its chemical reactivity and biological activity. This technical guide provides a comprehensive analysis of the molecular structure, bonding, and key experimental methodologies used to characterize this metallocene.

Molecular Structure and Geometry

Titanocene dichloride features a central titanium (IV) atom coordinated to two cyclopentadienyl (B1206354) (Cp) rings and two chloride ligands.[1] The molecule adopts a distorted tetrahedral geometry, a departure from the idealized sandwich structure of metallocenes like ferrocene.[1][2] This geometry is a consequence of the four ligands surrounding the titanium center. The two cyclopentadienyl rings are not parallel, but rather tilted with respect to each other.

The crystal structure of titanocene dichloride is triclinic.[1][2] The arrangement of molecules in the crystal lattice is dictated by intermolecular forces.

Quantitative Molecular Geometry Data

The precise bond lengths and angles of titanocene dichloride have been determined using X-ray crystallography.[1][3] This data is crucial for understanding the steric and electronic environment of the titanium center.

| Parameter | Value | Reference |

| Ti-Cl Bond Length | 2.37 Å | [2][3] |

| Cl-Ti-Cl Bond Angle | 95° | [2][3] |

| Ti-Cp (centroid) Distance | ~2.07 Å | [3] |

| Mean Ti-C Bond Distance | 2.370 Å | [3] |

Bonding in Titanocene Dichloride

The bonding in titanocene dichloride is a combination of covalent and coordinate covalent interactions. The interaction between the titanium atom and the cyclopentadienyl rings is described as η⁵-coordination, signifying that all five carbon atoms of each ring are bonded to the metal center.[1] This bonding arises from the overlap of the d-orbitals of the titanium atom with the π-molecular orbitals of the cyclopentadienyl rings.[1] The bonds between the titanium atom and the two chlorine atoms are covalent in nature.[1]

Titanocene dichloride is a stable 16-electron complex, which makes it electron-deficient according to the 18-electron rule often used to predict the stability of organometallic compounds.[3] This electron deficiency is a key factor in its reactivity and catalytic activity.[3]

Molecular Orbital Analysis

Computational studies, particularly Density Functional Theory (DFT), have provided significant insights into the electronic structure of titanocene dichloride.[3][4] These studies help in understanding the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for its chemical reactions and biological interactions.

| Property | Value (Computational) | Method | Reference |

| HOMO Energy | -9.37 eV | DFT/B3LYP/6-31G(d) | [3] |

| LUMO Energy | -3.738 eV | B3LYP-D3/6-311G(d,p) | [3] |

| HOMO-LUMO Gap | 5.632 eV | Calculated from above | [3] |

Note: The provided HOMO and LUMO energy values are from different computational studies and may not be directly comparable.

Experimental Protocols

Synthesis of Titanocene Dichloride

The most common and well-established method for the synthesis of titanocene dichloride involves the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[2][5][6]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene (B28343)

-

Anhydrous hexane

-

Anhydrous sodium sulfate

-

Schlenk line and glassware

-

Magnetic stirrer

Procedure:

-

Preparation of Sodium Cyclopentadienide: Freshly cracked cyclopentadiene (B3395910) is reacted with a sodium dispersion in anhydrous THF under an inert atmosphere (nitrogen or argon). The reaction is typically stirred for several hours until the sodium is consumed, resulting in a pinkish-white precipitate of sodium cyclopentadienide.[5]

-

Reaction with Titanium Tetrachloride: In a separate Schlenk flask, a solution of titanium tetrachloride in anhydrous THF is prepared and cooled in an ice bath.[5]

-

The suspension of sodium cyclopentadienide is then slowly added to the cooled titanium tetrachloride solution with vigorous stirring. The reaction is highly exothermic and the addition rate should be carefully controlled. The reaction mixture typically turns a deep red color.[5]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction.

-

Work-up and Purification: The solvent is removed under reduced pressure. The resulting solid residue is extracted with dichloromethane to separate the titanocene dichloride from the sodium chloride byproduct.[5] The dichloromethane solution is then filtered.

-

The filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude titanocene dichloride.[5]

-

Recrystallization: The crude product is recrystallized from hot toluene to obtain bright red, acicular crystals of pure titanocene dichloride.[7][8]

Caption: Synthesis workflow for titanocene dichloride.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure of titanocene dichloride.

Methodology:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of titanocene dichloride in a suitable solvent, such as toluene.[7]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam.[9]

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.[9]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and purity of titanocene dichloride in solution.

Methodology:

-

Sample Preparation: A small amount of titanocene dichloride is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.[10]

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.[10][11]

-

Spectral Analysis:

-

¹H NMR: The spectrum of titanocene dichloride in CDCl₃ typically shows a single sharp singlet for the ten equivalent protons of the two cyclopentadienyl rings.[10] The chemical shift of this peak is a characteristic feature of the compound.

-

¹³C NMR: The ¹³C NMR spectrum will show a single resonance for the ten equivalent carbon atoms of the cyclopentadienyl rings.[11]

-

Anticancer Mechanism: A Conceptual Pathway

While the precise mechanism of action is still under investigation, it is understood that titanocene dichloride's anticancer activity is distinct from that of cisplatin.[1][11] The proposed pathway involves several key steps following administration.

Upon entering the bloodstream, the chloride ligands of titanocene dichloride are thought to undergo hydrolysis.[1][12] The resulting cationic species, [Cp₂Ti]²⁺, is then believed to bind to the protein transferrin.[1][13] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, leading to the selective uptake of the titanocene-transferrin complex via receptor-mediated endocytosis.[1] Once inside the cell, the titanium species is released and is thought to interact with cellular targets, potentially including DNA, leading to cell cycle arrest and apoptosis.[14][15]

Caption: Anticancer pathway of titanocene dichloride.

Conclusion

Titanocene dichloride remains a cornerstone compound in the fields of organometallic chemistry and medicinal chemistry. Its distinct distorted tetrahedral structure and the nature of the titanium-ligand bonds are directly responsible for its reactivity and biological properties. The experimental protocols detailed herein provide a foundation for the synthesis and characterization of this important molecule, enabling further research into its applications in catalysis and drug development. A deeper understanding of its molecular structure and bonding is paramount for the rational design of new, more effective titanocene-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. cibtech.org [cibtech.org]

- 5. benchchem.com [benchchem.com]

- 6. Titanocene_dichloride [chemeurope.com]

- 7. Titanocene Dichloride [drugfuture.com]

- 8. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 9. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Metallocenes and Metal Complexes of Transition Elements from Groups 4 to 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of Titanocene Dichloride (Cp₂TiCl₂)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanocene (B72419) dichloride, with the chemical formula (η⁵-C₅H₅)₂TiCl₂ and commonly abbreviated as Cp₂TiCl₂, is an organotitanium compound that has garnered significant interest in both synthetic chemistry and medicinal research.[1] This bright red, crystalline solid is a versatile reagent in organometallic and organic synthesis.[1] Notably, it was the first non-platinum complex to undergo clinical trials as a chemotherapeutic agent, paving the way for the investigation of other organometallic compounds in cancer therapy.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of Cp₂TiCl₂, detailed experimental protocols, and visualizations of its molecular interactions and reaction pathways.

Physical and Chemical Properties

Titanocene dichloride is a well-characterized compound with distinct physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical transformations and biological studies.

Physical Properties

Cp₂TiCl₂ exists as a bright red crystalline solid.[1] It is stable in dry air but is sensitive to moisture and slowly hydrolyzes when exposed to it.[2] Key physical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₀Cl₂Ti | [1] |

| Molar Mass | 248.96 g/mol | [1] |

| Appearance | Bright red solid | [1] |

| Melting Point | 289 °C (552 °F; 562 K) | [1] |

| Density | 1.60 g/cm³ (solid) | [1] |

| Crystal Structure | Triclinic | [1] |

| Coordination Geometry | Distorted tetrahedral | [1] |

Chemical Properties

The chemical reactivity of titanocene dichloride is centered around the titanium metal center and the two chloride ligands. It readily undergoes a variety of reactions, making it a valuable precursor in organometallic synthesis.

| Property | Description | References |

| Solubility | Sparingly soluble in water with hydrolysis. Moderately soluble in toluene (B28343), chloroform (B151607), and alcohol. | [2] |

| Reactivity with Water | Slowly hydrolyzes in moist air and decomposes in water. | [2] |

| Reactivity with Nucleophiles | The chloride ligands can be readily displaced by a wide range of nucleophiles. | [1] |

| Redox Behavior | Can be reduced to lower oxidation states of titanium, typically Ti(III) or Ti(II), using various reducing agents like zinc, magnesium, or aluminum. | [1] |

Experimental Protocols

Detailed methodologies are essential for the safe and effective use of Cp₂TiCl₂ in a laboratory setting. This section provides step-by-step protocols for its synthesis, a representative redox reaction, and characterization by ¹H NMR.

Synthesis of Titanocene Dichloride

The most common and reliable method for synthesizing Cp₂TiCl₂ is the reaction of titanium tetrachloride with sodium cyclopentadienide (B1229720).[1]

Materials:

-

Titanium tetrachloride (TiCl₄)

-

Sodium cyclopentadienide (NaC₅H₅)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous toluene

-

Hydrochloric acid (HCl)

-

Schlenk flask and standard Schlenk line equipment

-

Cannula

-

Filter funnel

-

Rotary evaporator

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium cyclopentadienide in anhydrous THF.

-

In a separate Schlenk flask, dissolve titanium tetrachloride in anhydrous THF.

-

Cool the TiCl₄ solution to 0 °C using an ice bath.

-

Slowly add the sodium cyclopentadienide solution to the stirred TiCl₄ solution via cannula. A 2:1 molar ratio of NaC₅H₅ to TiCl₄ should be used.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting solid residue is then extracted with chloroform or dichloromethane.

-

To purify, the crude product can be washed with hydrochloric acid to convert any hydrolysis byproducts back to the dichloride.[3]

-

Recrystallization from toluene yields bright red, acicular crystals of Cp₂TiCl₂.[3]

Synthesis workflow for Titanocene Dichloride.

Reduction of Titanocene Dichloride with Zinc

Cp₂TiCl₂ can be reduced to the corresponding Ti(III) species, which is a useful reagent in its own right. A common method employs zinc dust as the reducing agent.[4]

Materials:

-

Titanocene dichloride (Cp₂TiCl₂)

-

Zinc dust

-

Anhydrous tetrahydrofuran (THF)

-

Schlenk flask and standard Schlenk line equipment

Procedure:

-

In a Schlenk flask under an inert atmosphere, add titanocene dichloride (1.0 equivalent).

-

Add zinc dust (at least 0.5 equivalents, often used in excess).

-

Add anhydrous THF to the flask to create a suspension.

-

Stir the mixture at room temperature. The reaction progress can be monitored by the color change from the initial red suspension to a green or blue solution, indicative of the Ti(III) species.[4]

-

The reaction typically takes several hours. Once complete, the resulting solution of the reduced titanocene species can be used in situ for further reactions.

Reduction of Cp₂TiCl₂ with Zinc dust.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for characterizing Cp₂TiCl₂.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the Cp₂TiCl₂ sample.

-

Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Cap the NMR tube securely.

Data Acquisition (Example Parameters for a 400 MHz Spectrometer):

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): Typically 12-16 ppm.

The ¹H NMR spectrum of Cp₂TiCl₂ in CDCl₃ shows a sharp singlet for the ten equivalent protons of the two cyclopentadienyl (B1206354) rings at approximately δ 6.56 ppm.[5]

Anticancer Activity and Proposed Mechanism

Titanocene dichloride has demonstrated notable anticancer activity against a range of tumor cell lines, including those resistant to cisplatin.[6] While its clinical development was halted, the study of its mechanism of action continues to provide valuable insights for the design of new metal-based anticancer drugs.

The proposed mechanism of action involves several key steps:

-

Hydrolysis: Upon entering the aqueous environment of the bloodstream, the chloride ligands of Cp₂TiCl₂ are rapidly hydrolyzed to form the aquated cation [Cp₂Ti(H₂O)₂]²⁺.

-

Protein Binding: The aquated titanocene cation is believed to bind to proteins in the blood, with transferrin being a key carrier, which facilitates its transport into cancer cells.

-

Cellular Uptake: The titanocene-transferrin complex is taken up by cancer cells, which often overexpress transferrin receptors.

-

Interaction with Cellular Targets: Inside the cell, the titanium species is released and can interact with various cellular targets. Unlike cisplatin, which primarily binds to the nitrogen atoms of DNA bases, titanocene dichloride is thought to interact with the phosphate (B84403) backbone of DNA.[7] There is also evidence for its interaction with other cellular components, such as topoisomerases and histones.[8]

-

Induction of Apoptosis: These interactions ultimately lead to cell cycle arrest and the induction of apoptosis (programmed cell death), potentially through both caspase-dependent and -independent pathways.[8][9] Studies have shown that treatment with titanocene derivatives can lead to the release of cytochrome c from mitochondria and the nuclear translocation of Apoptosis Inducing Factor (AIF).[9] Furthermore, gene expression analyses have revealed that titanocene treatment can downregulate genes involved in DNA replication and repair (e.g., topoisomerases) and upregulate genes associated with stress response and apoptosis.[8]

Proposed anticancer mechanism of Titanocene Dichloride.

Conclusion

Titanocene dichloride remains a compound of significant interest due to its rich chemistry and pioneering role in the field of medicinal organometallic chemistry. Its physical and chemical properties are well-documented, providing a solid foundation for its application in synthesis and for further investigation into its biological activities. The detailed experimental protocols and mechanistic visualizations provided in this guide are intended to support researchers, scientists, and drug development professionals in their work with this fascinating molecule. A thorough understanding of its properties and reactivity is key to unlocking its full potential in both chemistry and medicine.

References

- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 2. scielo.org.mx [scielo.org.mx]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Demystifying Cp2Ti(H)Cl and its Enigmatic Role in the Reactions of Epoxides with Cp2TiCl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Anti-proliferative activity and mechanism of action of titanocene dichloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Novel Anticancer Agent: An In-depth Technical Guide to the Early History and Discovery of Titanocene Dichloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanocene (B72419) dichloride, (C₅H₅)₂TiCl₂, a vibrant red, crystalline organometallic compound, holds a significant place in the history of medicinal inorganic chemistry. It was the first non-platinum group metal complex to enter clinical trials as an anticancer agent, paving the way for the exploration of other transition metal compounds in cancer therapy. This technical guide delves into the early history of titanocene dichloride, from its initial synthesis to the groundbreaking discovery of its antitumor properties, providing a detailed account of the key experiments, quantitative data, and the initial understanding of its mechanism of action.

The Genesis of Titanocene Dichloride: Synthesis and Characterization

The synthesis of titanocene dichloride was first reported in 1954 by the Nobel laureate Sir Geoffrey Wilkinson and his colleague J. M. Birmingham. Their work on bis(cyclopentadienyl) metal compounds laid the foundation for a new era in organometallic chemistry.

The Wilkinson and Birmingham Synthesis

The original synthesis involved the reaction of titanium tetrachloride (TiCl₄) with a stoichiometric amount of sodium cyclopentadienide (B1229720) (NaC₅H₅) in an inert solvent, typically tetrahydrofuran (B95107) (THF).[1][2][3] The reaction proceeds as a salt metathesis reaction, where the chloride ligands on the titanium center are displaced by the cyclopentadienyl (B1206354) anions.

Experimental Protocol: Synthesis of Titanocene Dichloride

-

Reactants: Titanium tetrachloride (TiCl₄) and sodium cyclopentadienide (NaC₅H₅).

-

Solvent: Anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

A solution of titanium tetrachloride in THF is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

-

A solution of sodium cyclopentadienide in THF is slowly added to the TiCl₄ solution with continuous stirring.

-

The reaction mixture is typically stirred for several hours at room temperature to ensure complete reaction.

-

The resulting mixture, containing the precipitated sodium chloride (NaCl) and the dissolved titanocene dichloride, is then subjected to workup.

-

-

Workup and Purification:

-

The solvent (THF) is removed under reduced pressure.

-

The remaining solid residue is extracted with a suitable solvent, such as chloroform (B151607) or dichloromethane, to dissolve the titanocene dichloride, leaving behind the insoluble sodium chloride.

-

The solvent is then evaporated from the extract to yield the crude titanocene dichloride.

-

Further purification is achieved by recrystallization from a solvent like toluene (B28343) or by sublimation, yielding the characteristic bright red crystals of (C₅H₅)₂TiCl₂.

-

Structural Characterization

Titanocene dichloride possesses a distorted tetrahedral geometry around the central titanium(IV) ion.[2] The two cyclopentadienyl (Cp) rings are tilted with respect to each other, and the two chloride ligands occupy the remaining coordination sites. This bent metallocene structure is a key feature of this class of compounds.

The Serendipitous Discovery of Anticancer Activity

The journey of titanocene dichloride from a laboratory curiosity to a potential anticancer drug began in the late 1970s with the pioneering work of Petra Köpf-Maier and Hartmut Köpf at the University of Regensburg, Germany. Their systematic investigation into the biological properties of metallocenes led to the landmark discovery of the potent antitumor activity of titanocene dichloride.

The Seminal In Vivo Experiments

The initial breakthrough came from studies on mice bearing Ehrlich ascites tumors, a rapidly growing fluid tumor.[1] The results were remarkable and unexpected.

Experimental Protocol: In Vivo Antitumor Activity Assessment

-

Animal Model: Female CF1 mice.

-

Tumor Model: Ehrlich ascites tumor (EAT), induced by intraperitoneal (i.p.) injection of tumor cells.

-

Test Compound: Titanocene dichloride, administered as a single intraperitoneal injection 24 hours after tumor inoculation.

-

Dosage: Varied to determine the optimal therapeutic dose.

-

Endpoint: Survival of the animals and observation for tumor manifestation.

Quantitative Data from Early In Vivo Studies

The early in vivo studies demonstrated the exceptional efficacy of titanocene dichloride in a dose-dependent manner.

| Parameter | Value | Reference |

| Animal Model | CF1 Mice | [1] |

| Tumor Model | Ehrlich Ascites Tumor | [1] |

| Optimal Dose | 30 - 60 mg/kg | [1] |

| Administration Route | Intraperitoneal (single dose) | [1] |

| Survival Rate (at optimal dose) | 80 - 90% (up to 180 days post-treatment) | [1] |

| Increase in Mean Survival Time | Approximately 900% compared to untreated controls | [1] |

Table 1: Summary of the key quantitative data from the initial in vivo studies of titanocene dichloride against Ehrlich ascites tumor in mice.

Early In Vitro Cytotoxicity Studies

Following the promising in vivo results, the cytotoxic effects of titanocene dichloride were evaluated against various cancer cell lines in vitro. These studies provided further evidence of its broad-spectrum anticancer potential.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HT-29 | Human Colorectal Adenocarcinoma | 413 | |

| MCF-7 | Human Breast Adenocarcinoma | 570 | |

| N-U 2 | Human Renal-Cell Carcinoma | 5 | |

| KTCTL cell lines | Human Renal-Cell Carcinoma | >100 (at 10⁻⁴ M, 25-50% inhibition) |

Table 2: IC₅₀ values of titanocene dichloride against various human cancer cell lines from early studies.

Early Insights into the Mechanism of Action

The discovery of titanocene dichloride's anticancer activity spurred intensive research to elucidate its mechanism of action. Early hypotheses focused on its interaction with key cellular components, drawing parallels and distinctions with the then-established platinum-based drugs.

The Role of Hydrolysis and Aqueous Speciation

A critical aspect of titanocene dichloride's biological activity is its behavior in aqueous environments. Upon dissolution in physiological fluids, the chloride ligands are readily hydrolyzed, leading to the formation of the aquated dication [(C₅H₅)₂Ti(H₂O)₂]²⁺. This species was considered to be the active form of the drug.

Transferrin-Mediated Cellular Uptake

A pivotal hypothesis in the early understanding of titanocene dichloride's mechanism was its interaction with the iron-transport protein, transferrin. It was proposed that the hydrolyzed titanocene cation binds to transferrin in the bloodstream. Since cancer cells often overexpress transferrin receptors to meet their high iron demand, this provided a potential pathway for the selective delivery of the titanium species into tumor cells.

Interaction with DNA

The ultimate target of many cytotoxic agents is DNA, and early studies suggested that titanocene dichloride was no exception. However, its mode of interaction was thought to differ from that of cisplatin. It was proposed that the [(C₅H₅)₂Ti]²⁺ moiety, after being released inside the cell, interacts with the phosphate (B84403) backbone of the DNA. This interaction was believed to disrupt DNA replication and transcription, ultimately leading to cell death.

Conclusion

The early history of titanocene dichloride is a compelling narrative of scientific discovery, from its synthesis as a novel organometallic compound to its unexpected emergence as a potent anticancer agent. The pioneering work of Wilkinson, Birmingham, Köpf, and Köpf-Maier laid the groundwork for a new field of research in medicinal inorganic chemistry. While titanocene dichloride itself did not ultimately achieve widespread clinical use due to issues with efficacy and stability, its discovery was a crucial first step that continues to inspire the development of new and improved metal-based anticancer drugs. This guide provides a foundational understanding of the key milestones, experimental findings, and early mechanistic insights that defined the initial chapter of this remarkable molecule's story.

References

An In-depth Technical Guide to Bis(cyclopentadienyl)titanium Dichloride (CAS: 1271-19-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)titanium dichloride, also known as titanocene (B72419) dichloride, is an organotitanium compound with the formula (η⁵-C₅H₅)₂TiCl₂.[1] This metallocene has garnered significant interest as a versatile reagent in both organometallic and organic synthesis.[2] It exists as a bright red crystalline solid that is stable in dry air but slowly hydrolyzes when exposed to moisture.[1][3] Beyond its applications in catalysis, titanocene dichloride has been extensively investigated for its antitumor properties, marking it as the first non-platinum complex to enter clinical trials as a chemotherapy agent.[1][4] This guide provides a comprehensive overview of its chemical properties, synthesis, and multifaceted applications, with a particular focus on its role in drug development.

Physicochemical Properties

Titanocene dichloride is a well-characterized compound with distinct physical and chemical properties crucial for its handling, storage, and application.

| Property | Value | Reference(s) |

| CAS Number | 1271-19-8 | [5] |

| Molecular Formula | C₁₀H₁₀Cl₂Ti | [5][6] |

| Molecular Weight | 248.96 g/mol | [5][6] |

| Appearance | Bright red crystalline powder | [1][5] |

| Density | 1.60 g/cm³ | [1][5] |

| Melting Point | 287-289 °C (decomposes) | [5][7] |

| Solubility | Soluble in aromatic hydrocarbons, tetrahydrofuran (B95107), halogenated solvents, and acetonitrile. Sparingly soluble in water, ether, and benzene. | [3][5] |

| Stability | Stable in dry air, but slowly hydrolyzes in the presence of moisture. Should be stored under an inert atmosphere (e.g., nitrogen). | [3][5] |

Synthesis and Characterization

Synthesis Protocols

Several methods have been established for the synthesis of titanocene dichloride. The most common approaches start from titanium tetrachloride.

Method 1: From Sodium Cyclopentadienide (B1229720)

This is the original and still widely used synthesis method.[1][8]

-

Reaction: 2 NaC₅H₅ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 NaCl[1]

-

Protocol:

-

Under an inert atmosphere (e.g., nitrogen), prepare sodium cyclopentadienide (NaC₅H₅) by reacting sodium metal with cyclopentadiene (B3395910) in a suitable solvent like tetrahydrofuran (THF).

-

Slowly add a solution of titanium tetrachloride (TiCl₄) in THF to the prepared NaC₅H₅ solution while stirring.

-

The reaction mixture is typically stirred for several hours at room temperature.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is extracted with a chlorinated solvent like dichloromethane (B109758) or chloroform.

-

The product is purified by recrystallization from a solvent mixture such as toluene/chloroform to yield bright red crystals.[3][8]

-

Method 2: From Cyclopentadiene

This method avoids the pre-formation of sodium cyclopentadienide.

-

Reaction: 2 C₅H₆ + TiCl₄ → (C₅H₅)₂TiCl₂ + 2 HCl[1]

-

Protocol:

-

In a reaction vessel under a nitrogen atmosphere, dissolve titanium tetrachloride in anhydrous THF.

-

Slowly add freshly distilled cyclopentadiene to the TiCl₄ solution.

-

The reaction proceeds with the evolution of HCl gas.

-

After the addition is complete, the mixture is stirred until the reaction ceases.

-

The product is isolated and purified, often by Soxhlet extraction with toluene.[8]

-

Caption: General synthesis pathways for titanocene dichloride.

Characterization Techniques

The identity and purity of synthesized titanocene dichloride can be confirmed using various analytical methods.

-

¹H NMR Spectroscopy: In CDCl₃, titanocene dichloride exhibits a characteristic singlet at approximately 6.56 ppm, corresponding to the ten equivalent protons of the two cyclopentadienyl (B1206354) rings.[5]

-

Elemental Analysis: The percentage of carbon, hydrogen, chlorine, and titanium can be determined and compared to the calculated theoretical values.[9][10]

-

X-ray Crystallography: This technique provides detailed information about the molecular structure, revealing a distorted tetrahedral geometry with a Cl-Ti-Cl angle of about 95°.[1]

-

Infrared (IR) Spectroscopy: IR spectra can confirm the presence of the cyclopentadienyl ligands and the Ti-Cl bonds.

Applications in Catalysis and Organic Synthesis

Titanocene dichloride is a precursor to several important catalytic systems and a versatile reagent in organic synthesis.

-

Polymerization: In combination with a co-catalyst like polymethylaluminoxane (MAO), it acts as a catalyst for olefin polymerization.[2][5]

-

Hydrogenation: It is used as a hydrogenation catalyst for rubbers, such as styrene-butadiene-styrene (SBS), to enhance their thermal stability and resistance to oxidation.[2][5]

-

Tebbe Reagent Precursor: Reaction with trimethylaluminum (B3029685) yields the Tebbe reagent, which is a valuable tool for converting carbonyl groups into methylene (B1212753) groups.[2][5]

-

Nugent-RajanBabu Reagent Precursor: Reduction of titanocene dichloride, often with zinc or manganese, produces bis(cyclopentadienyl)titanium(III) chloride, a single-electron reductant used in radical-mediated organic transformations.[11]

-

Reductive Chemistry: It can be used with various reducing agents (e.g., Grignard reagents, magnesium, sodium) for the reduction of a wide range of organic functional groups, including aryl halides, ketones, and esters.[5]

Caption: Key applications of titanocene dichloride in catalysis and synthesis.

Anticancer Properties and Mechanism of Action

Titanocene dichloride has shown promising preclinical anticancer activity, particularly against tumors that are resistant to other chemotherapeutic agents.[12] Although it did not pass phase II clinical trials, its unique mechanism of action continues to inspire the development of new metallodrugs.[10][13]

Cytotoxicity

Titanocene dichloride and its derivatives have demonstrated antiproliferative activity against a range of human tumor cell lines.

| Cell Line | IC₅₀ Value (µM) | Reference(s) |

| Human Tumor Cell Lines (Mean) | 48.3 ± 32.5 | [14] |

| Caco-2 (Colon Carcinoma) - 24h exposure | > 1000 | [15] |

| Caco-2 (Colon Carcinoma) - 72h exposure | ~400 | [15] |

| LLC-PK (Porcine Kidney Epithelial) | 2000 | [13] |

Note: IC₅₀ values can vary significantly depending on the cell line and experimental conditions.

Mechanism of Action

The anticancer effect of titanocene dichloride is multifactorial and distinct from platinum-based drugs.

-

Hydrolysis and Activation: Upon entering the aqueous physiological environment, titanocene dichloride undergoes hydrolysis, losing its chloride ligands to form aquated cationic species like [Cp₂Ti(OH₂)(OH)]⁺.[16] This hydrolysis is a critical activation step. However, rapid hydrolysis can also lead to the formation of inactive precipitates, which has been a challenge in its clinical application.[10][17]

-

Cellular Uptake and DNA Interaction: The activated titanium species are transported into cancer cells. Once inside the nucleus, titanium accumulates and is believed to interact with DNA.[12] Unlike cisplatin, which primarily binds to the nitrogen atoms of purine (B94841) bases, titanocene dichloride shows a higher affinity for the phosphate (B84403) backbone of DNA, inhibiting DNA replication and transcription.[12][18]

-

Enzyme Inhibition and Cell Cycle Arrest: Titanocene dichloride and its analogs have been shown to downregulate the expression of key enzymes involved in DNA unwinding, such as topoisomerases I and IIα.[12][14] This leads to the activation of DNA damage response pathways, cellular stress, and ultimately, cell cycle arrest, often at the G1/S phase transition.[12][14]

-

Perturbation of Zinc Homeostasis: A proposed model of cytotoxicity involves the disruption of cellular zinc (Zn²⁺) homeostasis. Titanocene treatment can induce the expression of metallothioneins (metal-binding proteins) and downregulate cellular zinc uptake.[12] This disturbance affects the function of zinc-dependent transcription factors and metalloenzymes, contributing to cell cycle arrest and apoptosis.[12]

-

Induction of Apoptosis: The culmination of DNA damage, cellular stress, and metabolic shutdown is the induction of apoptosis (programmed cell death), the primary mechanism by which titanocene dichloride eliminates cancer cells.[12]

Caption: Proposed mechanism of anticancer action for titanocene dichloride.

Experimental Protocols for Biological Evaluation

Cell Viability Assay (MTT/CellTiter-Blue)

This protocol outlines a general procedure to determine the cytotoxic effects of titanocene dichloride on a cancer cell line.

-

Materials:

-

Cancer cell line of interest (e.g., Caco-2, HT-29)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Titanocene dichloride

-

Sterile DMSO for stock solution preparation

-

96-well cell culture plates

-

MTT or CellTiter-Blue® reagent

-

Plate reader

-

-

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of titanocene dichloride in DMSO. Create a series of dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the highest concentration of DMSO used).

-

Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Viability Assessment:

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., acidified isopropanol) and read the absorbance at the appropriate wavelength (e.g., 570 nm).

-

For CellTiter-Blue®: Add the reagent to each well, incubate for 1-4 hours, and measure fluorescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Conclusion

This compound is a foundational organometallic compound with significant utility in both industrial catalysis and medicinal chemistry. Its straightforward synthesis and diverse reactivity make it an important precursor for various chemical transformations. While its journey as a direct anticancer therapeutic faced hurdles due to stability and solubility issues, the unique biological mechanisms it employs—targeting DNA, inhibiting key enzymes, and disrupting metal ion homeostasis—continue to provide a rich platform for the design and development of novel, more effective metal-based anticancer agents. Further research into stabilizing the active species and improving targeted delivery holds the key to unlocking the full therapeutic potential of the titanocene scaffold.

References

- 1. Titanocene dichloride - Wikipedia [en.wikipedia.org]

- 2. Applications of Titanocene dichloride_Chemicalbook [chemicalbook.com]

- 3. Titanocene dichloride CAS#: 1271-19-8 [m.chemicalbook.com]

- 4. In Search for Titanocene Complexes with Improved Cytotoxic Activity: Synthesis, X-Ray Structure, and Spectroscopic Study of Bis(η 5-cyclopentadienyl)difluorotitanium(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nouryon.com [nouryon.com]

- 6. This compound, 99+% (Titanocene dichloride) | C10H10Cl2Ti | CID 11075829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AB106098 | CAS 1271-19-8 – abcr Gute Chemie [abcr.com]

- 8. greenchemclips.wordpress.com [greenchemclips.wordpress.com]

- 9. This compound | Di(cyclopentadienyl)titanium(IV) dichloride | C10H10Cl2Ti - Ereztech [ereztech.com]

- 10. mdpi.com [mdpi.com]

- 11. Bis(cyclopentadienyl)titanium(III) chloride - Wikipedia [en.wikipedia.org]

- 12. Mechanisms of cytotoxicity of anticancer titanocenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxicity Studies of Titanocene C Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Titanium(IV) Complexes : Cytotoxicity and Cellular Uptake of Titanium(IV) Complexes on Caco-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. lookchem.com [lookchem.com]

Titanocene Dichloride: A Technical Guide to Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of titanocene (B72419) dichloride ((C₅H₅)₂TiCl₂, Cp₂TiCl₂) in various organic solvents. Understanding the solubility characteristics of this organometallic compound is critical for its application in organic synthesis, catalysis, and particularly for its evaluation as a potential chemotherapeutic agent. This document compiles qualitative and quantitative solubility data, outlines a standard experimental protocol for solubility determination, and illustrates key concepts through diagrams.

Qualitative Solubility Profile

Titanocene dichloride is a vibrant, reddish-orange crystalline solid.[1][2] Its solubility is largely dictated by the polarity of the solvent. Generally, it demonstrates good solubility in polar organic solvents and is sparingly soluble to insoluble in non-polar solvents and water.[1][3][4] The compound is sensitive to moisture and can slowly hydrolyze in the presence of water or in moist air, which is a critical consideration for its storage and handling.[1][5][6]

-

High to Moderate Solubility : Titanocene dichloride is reported to be soluble or moderately soluble in halogenated hydrocarbons (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., toluene), and various polar solvents such as tetrahydrofuran (B95107) (THF), acetonitrile, and alcohols.[1][4][7][8]

-

Slight or Sparingly Soluble : It is sparingly soluble in benzene, ether, and water (in which it also undergoes slow decomposition).[1][5][9]

-

Insoluble : Sources have described it as insoluble in petroleum ether, carbon disulfide (CS₂), and carbon tetrachloride (CCl₄).[5][6]

The stability of titanocene dichloride in solution can vary. For instance, in dimethyl sulfoxide (B87167) (DMSO), the displacement of the cyclopentadienyl (B1206354) (Cp) rings can be significantly faster compared to its rate of hydrolysis in aqueous solutions.[10][11]

Quantitative Solubility Data

Quantitative data on the solubility of titanocene dichloride is limited in publicly available literature. The following table summarizes data estimated from a technical data sheet, providing solubility in grams per liter (g/L) at various temperatures.

| Solvent | Temperature (°C) | Solubility (g/L) (Approx.) |

| Alcohols | ||

| Methanol | 20 | ~15 |

| Ethanol | 20 | ~10 |

| Isopropanol | 20 | ~5 |

| Polar Aprotic Solvents | ||

| Dichloromethane (CH₂Cl₂) | 20 | ~20 |

| Chloroform (CHCl₃) | 20 | ~25 |

| Tetrahydrofuran (THF) | 20 | ~30 |

| Acetone | 20 | ~40 |

| N,N-Dimethylformamide | 20 | >300 |

| Note: Data in this table is estimated from graphical representations provided in a technical data sheet by Nichia Corporation and should be considered approximate.[4] |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of titanocene dichloride in an organic solvent. This method is based on standard laboratory procedures for solubility assessment.[12][13][14]

Objective: To determine the solubility of titanocene dichloride in a specific organic solvent at a given temperature.

Materials:

-

Titanocene Dichloride (Cp₂TiCl₂)

-

Anhydrous organic solvent of choice

-

Volumetric flasks

-

Analytical balance

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Syringe filters (Teflon or other solvent-compatible material)

-

Vials or test tubes with secure caps

Procedure:

-

Solvent Preparation: Ensure the selected organic solvent is anhydrous, as moisture can cause the titanocene dichloride to decompose.[1]

-

Temperature Control: Set the constant temperature bath to the desired experimental temperature and allow it to equilibrate.

-

Sample Preparation: Accurately weigh a specific amount of titanocene dichloride (e.g., 100 mg) and place it into a vial or test tube.

-

Solvent Addition: Add a small, precise volume of the anhydrous solvent to the vial (e.g., 1 mL). Seal the vial immediately to prevent solvent evaporation and exposure to air.

-

Equilibration: Place the vial in the constant temperature bath and stir the mixture vigorously using a magnetic stirrer. Allow the solution to equilibrate for a set period (e.g., 60 minutes) to ensure maximum dissolution.[15]

-

Observation: Visually inspect the solution.

-

If all the solid dissolves, the compound is soluble at that concentration. Add a further known mass of titanocene dichloride and repeat from step 5 until a saturated solution (where solid material remains undissolved) is achieved.

-

If solid remains, the solution is saturated. Proceed to the next step.

-

-

Separation: Once saturation is reached and the solution has been stirred for a sufficient time, stop stirring and allow the excess solid to settle.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any suspended solid particles.

-

Solvent Evaporation: Place the extracted supernatant into a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a mild temperature.

-

Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the dried solute. The mass of the dissolved titanocene dichloride can be calculated by subtracting the initial mass of the empty vial.

-

Calculation: Calculate the solubility using the formula: Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent sample in L)

Safety Precautions: Titanocene dichloride may be an irritant to the skin and mucous membranes.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Below is a workflow diagram illustrating this experimental protocol.

Relevance in Drug Development: Anticancer Mechanism

Titanocene dichloride was the first organometallic, non-platinum complex to undergo clinical trials as a chemotherapy agent, showing activity against various tumor cell lines.[1][3] Its mechanism of action is distinct from platinum-based drugs. While cisplatin (B142131) primarily binds to the N7 position of guanine (B1146940) in DNA, titanocene dichloride shows a higher affinity for the phosphate (B84403) backbone.[6] The compound is believed to induce apoptosis (programmed cell death) and cause cell cycle arrest, primarily at the G1/S interphase.[16][17] Studies suggest that its derivatives can induce apoptosis through both caspase-dependent and caspase-independent pathways, the latter involving the translocation of the Apoptosis Inducing Factor (AIF) to the nucleus.[18]

The diagram below illustrates a simplified proposed signaling pathway for the anticancer activity of titanocene dichloride.

Despite its initial promise, clinical trials with titanocene dichloride were discontinued, partly due to issues with its formulation, hydrolytic instability, and poor aqueous solubility.[3][19][20] This underscores the critical importance of solubility studies in drug development. Research continues on derivatives of titanocene dichloride designed to improve water solubility and biological efficacy.[10][20]

References

- 1. Titanocene dichloride CAS#: 1271-19-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nichia.co.jp [nichia.co.jp]

- 5. Titanocene dichloride | 1271-19-8 [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. CAS 1271-19-8: Titanocene dichloride | CymitQuimica [cymitquimica.com]

- 8. nouryon.com [nouryon.com]

- 9. 1271-19-8 | CAS DataBase [m.chemicalbook.com]

- 10. Titanocene-Phosphine Derivatives as Precursors to Cytotoxic Heterometallic TiAu2 and TiM (M = Pd, Pt) Compounds. Studies of their Interactions with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. www1.udel.edu [www1.udel.edu]

- 15. chem.ws [chem.ws]

- 16. Anticancer activity and mode of action of titanocene C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of titanocene dichloride derivatives on prostate cancer cells, specifically DNA damage-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Novel titanocene anti-cancer drugs and their effect on apoptosis and the apoptotic pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. taylorandfrancis.com [taylorandfrancis.com]

- 20. pharmacy180.com [pharmacy180.com]

Unveiling the Electronic Landscape of Bis(cyclopentadienyl)titanium Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(cyclopentadienyl)titanium dichloride, commonly known as titanocene (B72419) dichloride (Cp2TiCl2), is an organometallic compound that has garnered significant interest due to its unique electronic structure and its potential as an anticancer agent. This technical guide provides an in-depth exploration of the electronic properties of Cp2TiCl2, offering a valuable resource for researchers in chemistry, materials science, and drug development. By delving into its molecular orbital theory, spectroscopic characterization, and electrochemical behavior, we aim to provide a comprehensive understanding of the core principles that govern its reactivity and therapeutic potential.

Molecular Orbital Theory and Electronic Structure

The electronic structure of this compound is best understood through molecular orbital (MO) theory. The interaction between the d-orbitals of the central titanium atom and the π-orbitals of the two cyclopentadienyl (B1206354) (Cp) ligands, along with the σ-orbitals of the two chloride ligands, gives rise to a complex but well-defined set of molecular orbitals.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energy levels and compositions of these orbitals. These calculations provide insights into the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the compound's reactivity, electronic transitions, and redox properties.

A qualitative molecular orbital diagram illustrates the key interactions. The frontier orbitals are primarily composed of titanium d-orbitals, with significant contributions from the Cp and chloride ligands. The HOMO is typically characterized by a significant contribution from the titanium d-orbitals, while the LUMO is also centered on the metal with antibonding character with respect to the Ti-Cl bonds.

Experimental Characterization of the Electronic Structure

A variety of sophisticated experimental techniques are employed to probe the electronic structure of Cp2TiCl2, providing quantitative data that complements theoretical calculations.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of a material. For Cp2TiCl2, XPS provides precise measurements of the core-level binding energies of titanium, chlorine, and carbon.

Table 1: Representative XPS Binding Energies for this compound

| Element | Orbital | Binding Energy (eV) |

| Titanium | Ti 2p3/2 | ~458.8 |

| Titanium | Ti 2p1/2 | ~464.6 |

| Chlorine | Cl 2p | ~198.4 (for Ti-Cl) |

| Carbon | C 1s | ~284.8 (adventitious), with contributions from Cp rings |

Note: Binding energies can vary slightly depending on the instrument calibration and sample preparation.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is used to investigate the valence electronic structure by measuring the kinetic energy of photoelectrons ejected by ultraviolet radiation. The resulting spectrum provides direct information about the ionization energies of the molecular orbitals, offering experimental validation of the HOMO energy level predicted by theoretical calculations.

X-ray Absorption Spectroscopy (XAS)

XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information about the local geometric and electronic structure around the titanium atom. Ti K-edge XANES spectra are sensitive to the oxidation state and coordination environment of the titanium center.

Cyclic Voltammetry (CV)